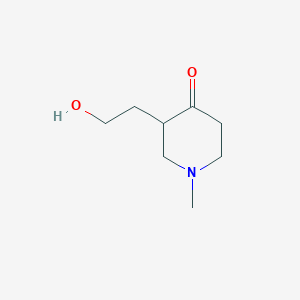

3-(2-Hydroxyethyl)-1-methylpiperidin-4-one

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications

Synthesis and Structural Analysis

Diastereoselective Synthesis : A methodology involving Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones has been developed for the highly diastereoselective preparation of 4-hydroxypiperidin-2-ones. This method, in combination with proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, which could be related to the synthesis or functionalization of compounds like 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one (Lam, Murray, & Firth, 2005).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis have been conducted for compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This type of analysis provides detailed insights into the molecular interactions and structural characteristics of similar piperidine derivatives (Gümüş et al., 2022).

Chemical Properties and Applications

3-Hydroxypiperidine Scaffold : The 3-hydroxypiperidine moiety is a significant scaffold encountered in many bioactive compounds and natural products. Research summarizing various groups' investigations into synthesizing natural products containing this scaffold provides insights into the potential applications of similar compounds in drug development and synthesis of bioactive molecules (Wijdeven, Willemsen, & Rutjes, 2010).

Pharmacological Profiles : While not directly related to 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one, studies on compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103) provide insights into the pharmacological properties and potential applications of piperidine derivatives in medicinal chemistry and drug design (Vanover et al., 2006).

Antitumor Activity : The synthesis, crystal structure, and antitumor activity of certain piperidine derivatives have been explored, showcasing the potential therapeutic applications of these compounds in treating various cancers. For example, compounds with specific substitutions on the piperidine ring have shown promising antitumor activity in vitro (Zhou et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The bioavailability of similar compounds is influenced by these adme properties .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Safety and Hazards

Future Directions

properties

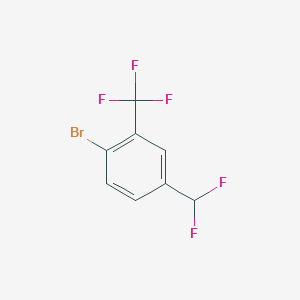

IUPAC Name |

3-(2-hydroxyethyl)-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-8(11)7(6-9)3-5-10/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNMCPPXMFGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672381 | |

| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177357-31-1 | |

| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)

![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)